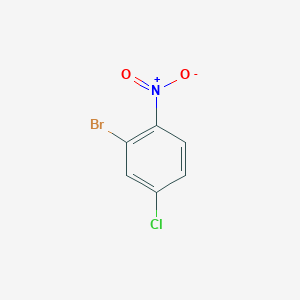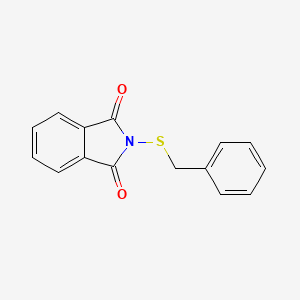![molecular formula C18H22N6O4 B1277953 n6-[2-(4-Aminophenyl)ethyl]adenosine CAS No. 89705-21-5](/img/structure/B1277953.png)
n6-[2-(4-Aminophenyl)ethyl]adenosine
Übersicht
Beschreibung
The compound N6-[2-(4-Aminophenyl)ethyl]adenosine is a derivative of adenosine, which is a nucleoside and a building block of RNA. It is part of a broader class of compounds known as N6-(arylalkyl)adenosines, which have been synthesized and studied for their potential as agonists for adenosine receptors. These receptors play a crucial role in various physiological processes, including cardiac function and neurotransmission.
Synthesis Analysis
The synthesis of N6-(arylalkyl)adenosines involves the modification of the adenosine molecule by adding arylalkyl groups to the N6 position of the adenine base. The synthesis process can vary depending on the desired arylalkyl substituent. For example, the paper titled "N6-(arylalkyl)adenosines. Identification of N6-(9-fluorenylmethyl)adenosine as a highly potent agonist for the adenosine A2 receptor" discusses the synthesis of several related compounds and their binding affinities to A1 and A2 adenosine receptors . Although the specific synthesis of this compound is not detailed, similar synthetic methods could be applied.
Molecular Structure Analysis
The molecular structure of N6-(arylalkyl)adenosines is characterized by the presence of an arylalkyl group attached to the N6 position of the adenine base. The structure-activity relationship (SAR) indicates that the spatial arrangement and the hydrophobicity of the substituent are critical for the affinity towards adenosine receptors. For instance, the planar hydrophobic function at a certain distance from the N6 nitrogen is required for high affinity at the A2 receptor, as demonstrated by the high potency of N6-(9-fluorenylmethyl)adenosine .
Chemical Reactions Analysis
The chemical reactivity of N6-(arylalkyl)adenosines would be influenced by the substituents on the arylalkyl group. The presence of an active methylene group, as seen in some derivatives, allows for further derivatization and the formation of α-branched acyclic adenosine analogues . These reactions can be used to modify the side chain and potentially alter the compound's affinity and selectivity for different adenosine receptor subtypes.
Physical and Chemical Properties Analysis
The physical and chemical properties of N6-(arylalkyl)adenosines would be determined by their molecular structure. The presence of different substituents can affect properties such as solubility, stability, and receptor binding affinity. For example, the introduction of a phenylurea group at the N6 position has been shown to confer high affinity at A3 adenosine receptors, with some derivatives exhibiting low nanomolar Ki values . These properties are crucial for the pharmacological profile and therapeutic potential of these compounds.
Wissenschaftliche Forschungsanwendungen
Affinity for A1-Adenosine Receptors
N6-[2-(4-Aminophenyl)ethyl]adenosine has been identified as a potent competitive antagonist for binding to A1-adenosine receptors in rat cerebral cortical membranes. It exhibits a high affinity for these receptors, with Ki values ranging from 1-100 nM. This characteristic makes it useful in receptor and histochemical probes, radioligand preparation, and targeted drug development (Jacobson et al., 1985).
Role in Adenosine A3 Receptor Studies
This compound, when radiolabeled with Iodine-125, has shown high affinity for the adenosine A3 receptor. This discovery was significant in exploring the cardiovascular effects of this compound, especially in the angiotensin II-supported circulation of pithed rats. Its hypotensive responses, which are unaffected by broad-spectrum adenosine receptor antagonists, indicate its potential in understanding cardiovascular pharmacology (Fozard & Carruthers, 1993).
Involvement in Calcium Influx Regulation
This compound has been found to increase calcium influx into rat cortical synaptosomes. This effect was observed to be dose-dependent and was linked to its activity at presynaptic A2a receptors, suggesting its role in mediating neurotransmitter release through calcium channel modulation (Li & Wong, 2000).
Contribution to Molecular Cloning and Characterization Studies
This compound has been instrumental in the molecular cloning and characterization of adenosine receptors, particularly the A3 adenosine receptor. The binding of this compound to transfected cells expressing the A3 receptor has provided insights into the receptor's structure and function, as well as its expression in various tissues (Zhou et al., 1992).
Wirkmechanismus
Target of Action
“N6-[2-(4-Aminophenyl)ethyl]adenosine”, also known as APNEA, is a potent, non-selective agonist of the A3 adenosine receptor . The A3 adenosine receptor is one of the four subtypes of adenosine receptors (A1, A2A, A2B, and A3) and plays a crucial role in many biological functions .
Mode of Action
APNEA interacts with the A3 adenosine receptor, triggering a series of biochemical reactions. As a non-selective agonist, it can bind to and activate the receptor, regardless of the presence of adenosine, the natural ligand . This activation can lead to various physiological responses, depending on the specific cellular context .
Biochemical Pathways
The activation of the A3 adenosine receptor by APNEA can influence several biochemical pathways. While the exact pathways can vary depending on the cell type and physiological conditions, they often involve the regulation of cyclic AMP (cAMP) levels and the modulation of protein kinase activity .
Result of Action
The activation of the A3 adenosine receptor by APNEA can have various molecular and cellular effects. For instance, in vitro studies have shown that APNEA can potentiate the anticonvulsive action of certain drugs against electroconvulsions . .
Eigenschaften
IUPAC Name |
(2R,3R,4S,5R)-2-[6-[2-(4-aminophenyl)ethylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O4/c19-11-3-1-10(2-4-11)5-6-20-16-13-17(22-8-21-16)24(9-23-13)18-15(27)14(26)12(7-25)28-18/h1-4,8-9,12,14-15,18,25-27H,5-7,19H2,(H,20,21,22)/t12-,14-,15-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPOZVLRZZIEBW-SCFUHWHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433272 | |
| Record name | N6-2-(4-Aminophenyl)ethyladenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>58 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500429 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
89705-21-5 | |
| Record name | N6-2-(4-Aminophenyl)ethyladenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does N6-[2-(4-Aminophenyl)ethyl]adenosine (APNEA) interact with its target and what are the downstream effects?
A1: APNEA is a selective agonist for the adenosine A3 receptor [, , ]. Binding of APNEA to the A3 receptor triggers a cascade of intracellular signaling events. While the exact mechanisms depend on the cell type and context, some common downstream effects include inhibition of adenylate cyclase, reduction in cAMP levels, and modulation of ion channel activity [, ].
Q2: Does APNEA's activity show selectivity for the A3 receptor over other adenosine receptor subtypes?
A2: Yes, research indicates that APNEA exhibits a higher potency for the A3 receptor compared to other adenosine receptor subtypes like A1 and A2 [, ]. For instance, studies using rat models showed that APNEA-induced hypotension was not affected by high doses of the broad-spectrum adenosine receptor antagonist 8-(p-sulphophenyl)theophylline (8-SPT), which typically blocks A1 and A2 receptors []. This resistance to 8-SPT blockade, along with the high potency of APNEA in inducing these responses, points towards a preferential interaction with the A3 receptor.
Q3: What is the role of APNEA in studying ischemic preconditioning in the heart?
A3: Studies on isolated rabbit hearts suggest that the adenosine A3 receptor, for which APNEA is a selective agonist, might play a role in the protective mechanism of ischemic preconditioning []. Preconditioning the heart with brief periods of ischemia reduces infarct size following a subsequent prolonged ischemic event. Researchers found that the protective effect of preconditioning, adenosine, or APNEA administration were all blocked by a potent but non-selective A3 receptor antagonist, BW A1433 []. This finding suggests that the A3 receptor, potentially activated by APNEA, could be involved in mediating cardioprotection.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















